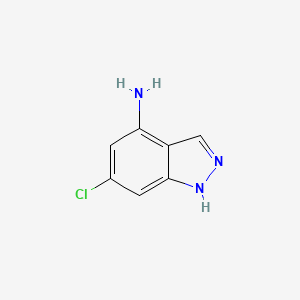6-Chloro-1H-indazol-4-amine
CAS No.: 885519-32-4
Cat. No.: VC2546252
Molecular Formula: C7H6ClN3
Molecular Weight: 167.59 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 885519-32-4 |
|---|---|
| Molecular Formula | C7H6ClN3 |
| Molecular Weight | 167.59 g/mol |
| IUPAC Name | 6-chloro-1H-indazol-4-amine |
| Standard InChI | InChI=1S/C7H6ClN3/c8-4-1-6(9)5-3-10-11-7(5)2-4/h1-3H,9H2,(H,10,11) |
| Standard InChI Key | PQJUUWRKVHDDTK-UHFFFAOYSA-N |
| SMILES | C1=C(C=C2C(=C1N)C=NN2)Cl |
| Canonical SMILES | C1=C(C=C2C(=C1N)C=NN2)Cl |
Introduction
Chemical Identity and Structure
6-Chloro-1H-indazol-4-amine is identified by the molecular formula C7H6ClN3 with a molecular weight of 167.59 g/mol . The compound features an indazole core structure (a bicyclic aromatic heterocycle consisting of a benzene ring fused to a pyrazole ring) with a chlorine substituent at position 6 and an amine group at position 4.
Chemical Identifiers
The compound can be identified through various systematic naming conventions and registry numbers, as detailed in the table below:
| Identifier Type | Value |
|---|---|
| CAS Number | 885519-32-4 |
| PubChem CID | 24728118 |
| InChI | InChI=1S/C7H6ClN3/c8-4-1-6(9)5-3-10-11-7(5)2-4/h1-3H,9H2,(H,10,11) |
| InChIKey | PQJUUWRKVHDDTK-UHFFFAOYSA-N |
| SMILES | C1=C(C=C2C(=C1N)C=NN2)Cl |
Table 1: Chemical Identifiers for 6-Chloro-1H-indazol-4-amine
Synonyms
The compound is known by several alternative names in chemical literature:
Physical and Chemical Properties
The physical and chemical properties of 6-Chloro-1H-indazol-4-amine determine its behavior in various applications and experimental settings. Although comprehensive data specific to this compound is limited, several key properties can be established from available sources.
Basic Physical Properties
Based on the available data, 6-Chloro-1H-indazol-4-amine exhibits the following physical characteristics:
| Property | Value |
|---|---|
| Molecular Weight | 167.59 g/mol |
| Physical State | Solid at room temperature |
| Appearance | Crystalline solid (inferred) |
| Storage Conditions | Room temperature, protected from light |
Table 2: Basic Physical Properties of 6-Chloro-1H-indazol-4-amine
Structural Characteristics
The structural features of 6-Chloro-1H-indazol-4-amine contribute significantly to its chemical behavior:
-
The indazole core provides a planar, aromatic system with π-electron delocalization
-
The chlorine substituent at position 6 introduces electron-withdrawing effects
-
The amine group at position 4 contributes electron-donating properties
-
The N-H group in the indazole ring can participate in hydrogen bonding
These structural elements collectively influence the compound's reactivity, solubility, and potential interactions with biological targets .
Comparative Analysis with Structural Analogs
Comparing 6-Chloro-1H-indazol-4-amine with its positional isomers provides valuable insights into how the position of functional groups affects properties and potential applications.
Positional Isomers Comparison
Table 3: Comparison of 6-Chloro-1H-indazol-4-amine with Positional Isomers
Structure-Property Relationships
The position of the amino group on the indazole ring significantly affects:
-
Electronic distribution throughout the molecule
-
Hydrogen bonding capabilities and patterns
-
Molecular recognition by biological targets
-
Physicochemical properties including solubility and lipophilicity
These differences emphasize the importance of positional isomerism in determining both chemical and biological behavior of substituted indazoles.
Chemical Analysis and Characterization
Analytical techniques for characterizing 6-Chloro-1H-indazol-4-amine would typically include spectroscopic and chromatographic methods.
Spectroscopic Analysis
Common spectroscopic techniques for characterization include:
-
Nuclear Magnetic Resonance (NMR) spectroscopy for structural confirmation
-
Infrared (IR) spectroscopy to identify functional groups
-
Mass Spectrometry (MS) for molecular weight determination and fragmentation pattern analysis
Chromatographic Methods
For purity assessment and quantitative analysis:
-
High-Performance Liquid Chromatography (HPLC)
-
Thin-Layer Chromatography (TLC) for reaction monitoring
-
Gas Chromatography (GC) if appropriate derivatization is performed
Future Research Directions
6-Chloro-1H-indazol-4-amine presents several promising avenues for future research:
Medicinal Chemistry
-
Comprehensive biological activity screening to determine potential therapeutic applications
-
Structure-activity relationship studies to optimize biological activity
-
Investigation of potential as a pharmacophore in drug discovery
Synthetic Methodology
-
Development of efficient, scalable synthetic routes
-
Exploration of regioselective functionalization methods
-
Application in diversity-oriented synthesis to create compound libraries
Material Science
-
Investigation of potential applications in materials chemistry
-
Exploration of coordination chemistry with various metals
-
Study of self-assembly properties and supramolecular structures
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume